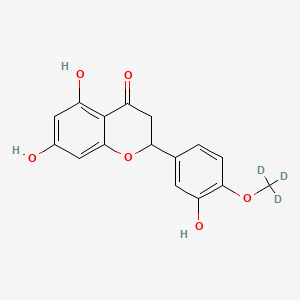

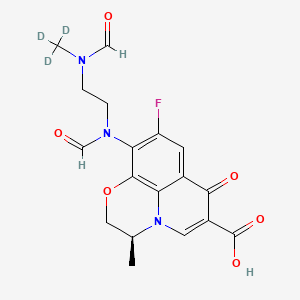

rac-Hesperetin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-Hesperetin-d3 is the deuterium labeled racemate of Hesperetin . Hesperetin is a natural flavanone and acts as a potent and broad-spectrum inhibitor against human UGT activity . It induces apoptosis via p38 MAPK activation .

Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of hesperetin . It inhibits heat-induced advanced glycation end product formation between BSA and glucose . It also inhibits α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) .Aplicaciones Científicas De Investigación

Pharmacokinetics : Lee et al. (2017) developed and validated an LC-MS/MS method for quantifying hesperidin and hesperetin, including rac-Hesperetin-d3, in rat plasma, useful for pharmacokinetic studies (Lee et al., 2017).

Cancer Therapy : Hesperetin has been studied for its anticancer efficacy. For instance, Wang et al. (2021) found that self-assembled micelles of Rebaudioside A and hesperetin enhanced its solubility and therapeutic effects against breast cancer (Wang et al., 2021). Palit et al. (2015) showed that hesperetin induced apoptosis in breast carcinoma cells by triggering ROS accumulation and activating the ASK1/JNK pathway (Palit et al., 2015).

Bone Health : Kim et al. (2013) investigated hesperetin's ability to stimulate osteogenic differentiation of periodontal ligament stem cells and alleviate the anti-osteogenic effect of high glucose (Kim et al., 2013).

Drug Delivery Systems : Fathi and Varshosaz (2013) encapsulated hesperetin in nanostructure lipid carriers for food fortification, enhancing its functionality as a natural antioxidant (Fathi & Varshosaz, 2013).

Rheumatoid Arthritis : Li et al. (2013) reported that 7,3′-dimethoxy hesperetin inhibited inflammation and induced synovial apoptosis in rats with adjuvant-induced arthritis, suggesting potential for treating rheumatoid arthritis (Li et al., 2013).

Colitis : Zhang et al. (2020) found that hesperetin ameliorated colitis by maintaining the epithelial barrier and blocking necroptosis signaling pathways (Zhang et al., 2020).

Vascular Health : Rizza et al. (2011) demonstrated that hesperetin stimulated nitric oxide production in endothelial cells and improved endothelial function in patients with metabolic syndrome (Rizza et al., 2011).

Chemotherapy Enhancement : He et al. (2020) observed that hesperetin enhanced the anti-cancer effect of cisplatin in gastric cancer by upregulating PTEN expression (He et al., 2020).

Diabetes-Related Testicular Damage : Samie et al. (2018) explored the effect of hesperetin on diabetic rats, finding it mitigated testicular damage through antioxidative, anti-inflammatory, and antiapoptotic activities (Samie et al., 2018).

Ocular Health : Zhang et al. (2020) developed a micelle ophthalmic solution of hesperetin for potential use in treating ocular diseases (Zhang et al., 2020).

Mecanismo De Acción

Hesperetin, the racemate of rac-Hesperetin-d3, acts as a potent and broad-spectrum inhibitor against human UGT activity . It induces apoptosis via p38 MAPK activation . It also reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity .

Safety and Hazards

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)